molecular formula C15H22O5 B12371451 [(3S,4S,6S,7S,8S)-4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl] 3-methylbutanoate

[(3S,4S,6S,7S,8S)-4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl] 3-methylbutanoate

Cat. No.: B12371451
M. Wt: 282.33 g/mol
InChI Key: OUZYCPHXWZYMRK-XYYCZMAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3S,4S,6S,7S,8S)-4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[43103,7]decan-8-yl] 3-methylbutanoate is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S,6S,7S,8S)-4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl] 3-methylbutanoate typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of the hydroxy and methylidene groups. The final step involves esterification with 3-methylbutanoic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. Purification techniques such as chromatography and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(3S,4S,6S,7S,8S)-4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl] 3-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to an amide or other derivatives using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or CrO3 (Chromium trioxide) in acidic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Ammonia or amines in the presence of a base like NaOH (Sodium hydroxide).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other ester derivatives.

Scientific Research Applications

[(3S,4S,6S,7S,8S)-4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl] 3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of [(3S,4S,6S,7S,8S)-4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl] 3-methylbutanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,2R,4S,6S,7S,8S)-8-Isopropyl-1-methyl-3-methylenetricyclo[4.4.0.02,7]decan-4-ol]
  • [(1R,2R,3R,4R)-1,2,3,4-Tetrahydroxy-5-methylcyclohexane]

Uniqueness

[(3S,4S,6S,7S,8S)-4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl] 3-methylbutanoate is unique due to its specific tricyclic structure and the presence of multiple stereocenters. This configuration imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

[(3S,4S,6S,7S,8S)-4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl] 3-methylbutanoate

InChI

InChI=1S/C15H22O5/c1-7(2)5-11(17)18-14-12-9-6-10(16)15(12,4)20-13(19-14)8(9)3/h7,9-10,12-14,16H,3,5-6H2,1-2,4H3/t9-,10+,12-,13?,14-,15-/m1/s1

InChI Key

OUZYCPHXWZYMRK-XYYCZMAOSA-N

Isomeric SMILES

CC(C)CC(=O)O[C@H]1[C@H]2[C@@H]3C[C@@H]([C@]2(OC(C3=C)O1)C)O

Canonical SMILES

CC(C)CC(=O)OC1C2C3CC(C2(OC(C3=C)O1)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.